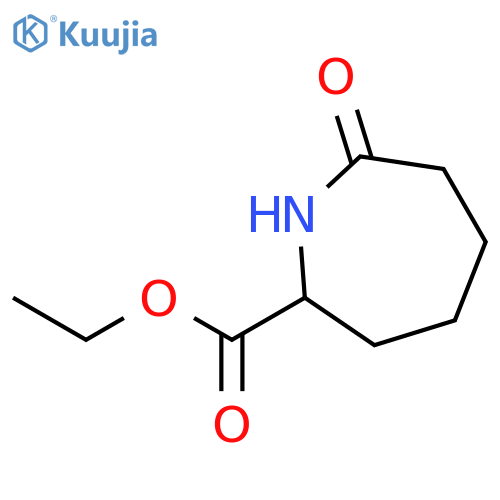

Cas no 38167-88-3 (ethyl 7-oxoazepane-2-carboxylate)

38167-88-3 structure

商品名:ethyl 7-oxoazepane-2-carboxylate

ethyl 7-oxoazepane-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1H-Azepine-2-carboxylic acid, hexahydro-7-oxo-, ethyl ester

- ethyl 7-oxoazepane-2-carboxylate

- AKOS033662373

- Z1509144164

- ethyl7-oxoazepane-2-carboxylate

- NCGC00465784-01

- DB-297590

- SCHEMBL3066907

- 38167-88-3

- 7-oxo-azepane-2-carboxylic acid ethyl ester

- EN300-188741

- YPXYGVWLLYUOEB-UHFFFAOYSA-N

-

- インチ: InChI=1S/C9H15NO3/c1-2-13-9(12)7-5-3-4-6-8(11)10-7/h7H,2-6H2,1H3,(H,10,11)

- InChIKey: YPXYGVWLLYUOEB-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1CCCCC(=O)N1

計算された属性

- せいみつぶんしりょう: 185.10525

- どういたいしつりょう: 185.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

- PSA: 55.4

ethyl 7-oxoazepane-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM389293-10g |

ethyl 7-oxoazepane-2-carboxylate |

38167-88-3 | 95%+ | 10g |

$*** | 2023-05-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15553-10G |

ethyl 7-oxoazepane-2-carboxylate |

38167-88-3 | 95% | 10g |

¥ 14,322.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15553-1G |

ethyl 7-oxoazepane-2-carboxylate |

38167-88-3 | 95% | 1g |

¥ 3,220.00 | 2023-04-13 | |

| TRC | B441118-10mg |

ethyl 7-oxoazepane-2-carboxylate |

38167-88-3 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Enamine | EN300-188741-0.25g |

ethyl 7-oxoazepane-2-carboxylate |

38167-88-3 | 95% | 0.25g |

$367.0 | 2023-09-18 | |

| 1PlusChem | 1P01BGE2-500mg |

ethyl 7-oxoazepane-2-carboxylate |

38167-88-3 | 95% | 500mg |

$679.00 | 2025-03-19 | |

| Ambeed | A857906-1g |

ethyl 7-oxoazepane-2-carboxylate |

38167-88-3 | 97% | 1g |

$537.0 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15553-5g |

ethyl 7-oxoazepane-2-carboxylate |

38167-88-3 | 95% | 5g |

¥9481.0 | 2024-04-19 | |

| Aaron | AR01BGME-500mg |

ethyl 7-oxoazepane-2-carboxylate |

38167-88-3 | 95% | 500mg |

$822.00 | 2025-02-09 | |

| 1PlusChem | 1P01BGE2-1g |

ethyl 7-oxoazepane-2-carboxylate |

38167-88-3 | 95% | 1g |

$861.00 | 2025-03-19 |

ethyl 7-oxoazepane-2-carboxylate 関連文献

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

38167-88-3 (ethyl 7-oxoazepane-2-carboxylate) 関連製品

- 68766-96-1((R)-(-)-5-Ethylcarboxyl-2-pyrrolidinone)

- 7149-65-7(Ethyl (2S)-5-oxopyrrolidine-2-carboxylate)

- 4931-66-2(Methyl L-pyroglutamate)

- 52304-36-6(Ethyl 3-(N-Butylacetamido)propanoate)

- 106983-26-0(Heptanamide,N-(tetrahydro-2-oxo-3-furanyl)-)

- 106983-36-2(N-(2-Oxooxolan-3-yl)decanamide)

- 1446-19-1((S)-Diethyl 2-acetamidopentanedioate)

- 106983-28-2(N-Hexanoyl-DL-homoserine lactone)

- 106983-30-6(Octanamide,N-(tetrahydro-2-oxo-3-furanyl)-)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:38167-88-3)ethyl 7-oxoazepane-2-carboxylate

清らかである:99%

はかる:1g

価格 ($):483.0